molecular formula C17H26N2O5 B140867 Ethyl 4-(2,3,4-trimethoxybenzyl)piperazine-1-carboxylate CAS No. 53531-01-4

Ethyl 4-(2,3,4-trimethoxybenzyl)piperazine-1-carboxylate

Cat. No. B140867
CAS RN: 53531-01-4
M. Wt: 338.4 g/mol
InChI Key: RPRSCQFIVQGRJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(2,3,4-trimethoxybenzyl)piperazine-1-carboxylate is a chemical compound related to a series of benzylpiperazine derivatives. These derivatives, including the one , have been studied for their potential biological activities, such as cerebral vasodilating effects. The compound is structurally related to other piperazine derivatives that have been synthesized and tested for various biological activities, including vasodilation and receptor affinity .

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, ethyl 4-(3,4,5-trimethoxycinnamoyl)-[2,5-14C] piperazinyl acetate was synthesized via [2,5-14C] piperazine and ethyl [2,5-14C] piperazinyl acetate. Additionally, the synthesis of ethyl 4-(3,4,5-trimethoxy[β-14C] cinnamoyl)piperazinyl acetate was achieved through the use of 3,4,5-trimethoxybromobenzene and 3,4,5-trimethoxybenz [14C] aldehyde . These methods provide a foundation for the synthesis of ethyl 4-(2,3,4-trimethoxybenzyl)piperazine-1-carboxylate, although the specific synthesis of this compound is not detailed in the provided papers.

Molecular Structure Analysis

The molecular structure of piperazine derivatives can be complex, with the piperazine ring often adopting a chair conformation. For example, in the crystal structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid (EPBA), a related compound, the piperazine ring is in a chair conformation, and the dihedral angles between the piperazine and benzene rings are approximately 30.8° and 30.6° in two independent molecules . This information can be extrapolated to suggest that ethyl 4-(2,3,4-trimethoxybenzyl)piperazine-1-carboxylate may also exhibit a similar conformation in its molecular structure.

Chemical Reactions Analysis

The chemical reactions involving piperazine derivatives can vary based on the substituents attached to the piperazine ring. The provided papers do not detail specific reactions for ethyl 4-(2,3,4-trimethoxybenzyl)piperazine-1-carboxylate, but they do describe the reactions of structurally related compounds. For example, EPBA is the product of a reaction between ethyl 1-piperazinecarboxylate and 4-fluorobenzoic acid . This suggests that similar reactions could be used to synthesize or modify the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl 4-(2,3,4-trimethoxybenzyl)piperazine-1-carboxylate are not explicitly provided in the papers. However, the properties of similar compounds, such as their solubility, melting points, and biological activities, have been studied. For instance, a series of 1-(2,3,4-trimethoxybenzyl)piperazine derivatives were prepared and tested for cerebral vasodilating activity, indicating that these compounds have significant biological relevance . The physical properties of these compounds would be important for their formulation and delivery as potential therapeutic agents.

properties

IUPAC Name

ethyl 4-[(2,3,4-trimethoxyphenyl)methyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O5/c1-5-24-17(20)19-10-8-18(9-11-19)12-13-6-7-14(21-2)16(23-4)15(13)22-3/h6-7H,5,8-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPRSCQFIVQGRJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)CC2=C(C(=C(C=C2)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90442591
Record name AGN-PC-0N7LZL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90442591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(2,3,4-trimethoxybenzyl)piperazine-1-carboxylate

CAS RN

53531-01-4
Record name Ethyl 4-[(2,3,4-trimethoxyphenyl)methyl]-1-piperazinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53531-01-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperazinecarboxylic acid, 4-((2,3,4-trimethoxyphenyl)methyl)-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053531014
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AGN-PC-0N7LZL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90442591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-PIPERAZINECARBOXYLIC ACID, 4-((2,3,4-TRIMETHOXYPHENYL)METHYL)-, ETHYL ESTER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T9J7XSK5RX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.